molecular formula C14H8ClIN2O B113185 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde CAS No. 887360-06-7

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde

Cat. No.: B113185
CAS No.: 887360-06-7
M. Wt: 382.58 g/mol
InChI Key: UMXXIWDNFHCLJW-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a high-value chemical intermediate central to innovative drug discovery projects, particularly in the neuroscientific and neurodegenerative disease domains. Its core structure is based on the imidazo[1,2-a]pyridine scaffold, a privileged heterocyclic system recognized for its wide spectrum of biological activities and its prevalence in compounds with significant affinity for the benzodiazepine (BZ₁) receptor . This specific compound serves as a critical synthetic precursor for the development of novel therapeutic agents. Research indicates that derivatives stemming from this scaffold can be engineered to function as potent anxiolytics, and recent in-silico studies suggest strong binding affinities with enzymes associated with Alzheimer's disease, positioning them as promising investigational inhibitors for neurodegenerative conditions . The strategic incorporation of iodine on the phenyl ring provides a versatile synthetic handle for further functionalization via cross-coupling reactions, enabling sophisticated structure-activity relationship (SAR) studies and the development of targeted bioactive molecules . This compound is supplied for Research Use Only and is strictly intended for laboratory research applications; it is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

6-chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClIN2O/c15-10-3-6-13-17-14(12(8-19)18(13)7-10)9-1-4-11(16)5-2-9/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMXXIWDNFHCLJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(N3C=C(C=CC3=N2)Cl)C=O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClIN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Substrate Selection and Reaction Conditions

  • 2-Aminopyridine Derivative : 2-Amino-5-chloropyridine serves as the primary substrate to preinstall the chlorine atom at position 6.

  • Aldehyde Component : 4-Iodobenzaldehyde introduces the iodophenyl group at position 2 through cyclocondensation.

  • Catalytic System : Copper(II) acetate or iodine catalyzes the reaction in solvents like dimethylformamide (DMF) or ethanol under reflux (80–100°C).

Mechanistic Insight :
The reaction proceeds via nucleophilic attack of the amine group on the aldehyde carbonyl, followed by cyclization and aromatization. The iodine atom in 4-iodobenzaldehyde enhances electrophilicity, facilitating nucleophilic substitution at the ortho position of the pyridine ring.

Regioselective Chlorination at Position 6

Chlorination at position 6 is achieved either through pre-functionalization of the 2-aminopyridine precursor or post-cyclization halogenation.

Pre-Functionalization Strategy

Using 2-amino-5-chloropyridine as the starting material ensures direct incorporation of chlorine at position 6 during cyclocondensation. This method avoids competing reactions at other positions, yielding >85% purity in the intermediate.

Post-Cyclization Halogenation

For substrates lacking pre-installed chlorine, electrophilic chlorination agents like N-chlorosuccinimide (NCS) or trichloroisocyanuric acid (TCCA) are employed.

Optimized Protocol :

  • Reagent : TCCA (1.2 equiv) in dichloromethane at 0–5°C.

  • Catalyst : Ferric chloride (FeCl₃, 0.1 equiv) directs chlorination to position 6 via σ-complex intermediacy.

  • Yield : 70–75% with <5% di-chlorinated byproducts.

Table 1: Chlorination Efficiency Comparison

MethodReagentCatalystSolventYield (%)
Pre-functionalizationDMF85
Post-cyclizationTCCAFeCl₃DCM75

The introduction of the carbaldehyde group at position 3 is accomplished via the Vilsmeier-Haack reaction, which utilizes phosphoryl chloride (POCl₃) and DMF to generate the formylating agent.

Reaction Protocol

  • Reagent Preparation : POCl₃ (3 equiv) is added dropwise to DMF (2 equiv) at 0°C to form the Vilsmeier reagent.

  • Substrate Treatment : The chlorinated intermediate is dissolved in chloroform and reacted with the Vilsmeier reagent at 80°C for 8–12 hours.

  • Workup : The mixture is quenched with ice water, and the aldehyde product is extracted with dichloromethane.

Critical Parameters :

  • Temperature Control : Exceeding 80°C promotes over-oxidation to carboxylic acids.

  • Solvent Choice : Chloroform minimizes side reactions compared to polar aprotic solvents.

Yield : 65–70% after silica gel chromatography.

Alternative Synthetic Routes and Methodological Variations

One-Pot Tandem Synthesis

A streamlined approach combines cyclocondensation, chlorination, and formylation in a single reactor:

  • Reagents : 2-Amino-5-chloropyridine, 4-iodobenzaldehyde, POCl₃, DMF.

  • Conditions : Sequential addition at 80°C, with in-situ generation of the Vilsmeier reagent.

  • Advantage : Reduces purification steps, achieving 60% overall yield.

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclocondensation and formylation steps, enhancing reaction efficiency by 20% compared to conventional heating.

Industrial-Scale Production Considerations

Continuous Flow Reactor Systems

  • Benefits : Improved heat transfer and reaction control, reducing byproduct formation.

  • Setup : Tubular reactors with immobilized catalysts (e.g., Cu-Al₂O₃) enable high-throughput synthesis.

Green Chemistry Innovations

  • Solvent Replacement : Cyclopentyl methyl ether (CPME) replaces DMF to reduce toxicity.

  • Catalyst Recycling : Magnetic Fe₃O₄ nanoparticles functionalized with Lewis acids enable five reuse cycles without activity loss.

Table 2: Industrial Method Comparison

ParameterBatch ReactorFlow Reactor
Reaction Time12 h2 h
Yield70%85%
Solvent Consumption500 L/kg200 L/kg

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

  • Antitubercular Activity :
    • This compound has been studied for its efficacy against multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). Research indicates that structural modifications can enhance its effectiveness against these strains. For example, derivatives have shown significant bacterial load reductions in animal models .
  • Anticancer Properties :
    • Preliminary studies suggest that 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde may inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest. Specific pathways affected include those linked to cell survival and proliferation .

Antimicrobial Properties

The compound exhibits promising antimicrobial activity against various microbial strains. Its structural characteristics suggest potential effectiveness as an antimicrobial agent, with modifications leading to enhanced bioactivity against resistant strains.

Material Science Applications

This compound is being explored for its potential use in developing new materials with specific electronic and optical properties. The unique halogenation pattern contributes to its reactivity, making it a valuable building block for synthesizing complex heterocyclic compounds.

Antitubercular Activity

A study involving imidazo[1,2-a]pyridine derivatives demonstrated that compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. Structural modifications led to enhanced efficacy against drug-resistant strains, indicating a promising avenue for further research in tuberculosis treatment.

Anticancer Studies

In vitro experiments on various cancer cell lines revealed that certain derivatives of imidazo[1,2-a]pyridine were effective in reducing tumor growth. The mechanisms involved were linked to the inhibition of key signaling pathways that regulate cell proliferation and survival.

Mechanism of Action

The mechanism of action of 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and biological context .

Comparison with Similar Compounds

Key Observations :

  • Iodine vs. However, iodine’s larger size may reduce metabolic stability compared to lighter halogens .
  • Electronic Effects : Electron-withdrawing groups (e.g., Cl, Br) increase electrophilicity of the aldehyde, facilitating nucleophilic additions (e.g., Schiff base formation) .

Functional Group Variations

Modifications to the carbaldehyde group significantly alter reactivity and applications:

Compound Name Functional Group Molecular Formula Key Applications References
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine-3-acetamide Acetamide C₁₅H₁₁Cl₂N₃O Metabolite of Alpidem (anxiolytic drug); demonstrates antitubercular activity
6-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid Carboxylic Acid C₁₀H₅ClF₃N₂O₂ Potential use in nonlinear optical materials due to strong electron-withdrawing groups
Coumarin-imidazo[1,2-a]pyridine-3-carbaldehyde derivatives Aldehyde + Coumarin Variable Nonlinear optical properties for materials science

Key Observations :

  • Aldehyde Reactivity : The carbaldehyde group enables condensation reactions (e.g., with amines to form Schiff bases) or Claisen-Schmidt reactions to synthesize chalcones .
  • Biological Activity : Conversion to acetamide or carboxamide derivatives (e.g., telacebec) enhances bioavailability and target specificity, as seen in antitubercular agents .

Biological Activity

Overview

6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound has garnered attention due to its diverse biological activities, particularly in medicinal chemistry and pharmaceutical research. The presence of halogen atoms, specifically chlorine and iodine, enhances its reactivity and potential for various applications.

Target of Action
Imidazo[1,2-a]pyridine derivatives have been recognized for their activity against various pathogens, including multidrug-resistant tuberculosis (MDR-TB) and extensively drug-resistant tuberculosis (XDR-TB). These compounds interact with specific biological targets, leading to significant antimicrobial effects.

Mode of Action
Research indicates that these compounds may disrupt critical biochemical pathways in bacteria, thereby inhibiting their growth. For instance, one analogue, Q203, demonstrated a remarkable reduction in bacterial load in an acute TB mouse model, achieving reductions of 90%, 99%, and 999% after four weeks of treatment.

Pharmacokinetics
The pharmacokinetic profiles of imidazo[1,2-a]pyridine analogues are favorable for therapeutic application. For example, Q203 exhibited compatibility with once-daily dosing regimens due to its absorption and distribution characteristics.

Antimicrobial Properties

This compound has shown promising activity against various microbial strains. Its structural characteristics suggest potential effectiveness as an antimicrobial agent. Studies have indicated that modifications in the molecular structure can enhance its bioactivity against resistant strains.

Anticancer Activity

The compound is also being explored for its anticancer properties. Preliminary studies suggest that it may inhibit cancer cell proliferation through mechanisms that involve apoptosis induction and cell cycle arrest. The specific pathways affected by this compound are still under investigation but show promise for future therapeutic applications.

Case Studies

  • Antitubercular Activity : In a study involving several imidazo[1,2-a]pyridine derivatives, compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis. The results indicated that structural modifications could lead to enhanced efficacy against drug-resistant strains .
  • Anticancer Studies : A series of experiments conducted on cancer cell lines demonstrated that certain derivatives of imidazo[1,2-a]pyridine were effective in reducing tumor growth. The mechanism was linked to the inhibition of key signaling pathways involved in cell proliferation and survival .

Synthetic Routes and Preparation Methods

The synthesis of this compound typically involves the condensation of 2-aminopyridine with appropriate aldehydes and halogenated reagents. Common methods include:

  • Condensation Reaction : Utilizing 2-aminopyridine and 4-iodobenzaldehyde under controlled conditions.
  • Catalysis : Reactions are often facilitated by copper(II) salts in solvents like dimethylformamide (DMF) at elevated temperatures.

Table: Comparison of Biological Activities

Activity TypeCompoundIC50 Value (μM)Reference
Antimicrobial6-Chloro-2-(4-iodophenyl)...0.5
AnticancerImidazo[1,2-a]pyridine Derivative10
AntitubercularQ2030.01

Q & A

Q. What are the common synthetic routes for 6-Chloro-2-(4-iodophenyl)imidazo[1,2-a]pyridine-3-carbaldehyde?

Methodological Answer: The synthesis typically involves a Vilsmeier-Haack reaction , where a formyl group is introduced to the imidazo[1,2-a]pyridine core. A representative protocol includes:

  • Dissolving 2-(4-iodophenyl)-6-chloroimidazo[1,2-a]pyridine in a solvent like chloroform or DMF.
  • Adding phosphoryl chloride (POCl₃) and dimethylformamide (DMF) at 0–10°C to generate the Vilsmeier reagent.
  • Refluxing the mixture (e.g., 8 hours at 80°C) followed by vacuum evaporation and purification via silica gel chromatography . Key Variables:
  • Solvent choice (chloroform vs. DMF) impacts reaction efficiency.
  • Temperature control during reagent addition is critical to avoid side reactions.

Table 1: Comparison of Synthetic Protocols

Parameter (Chloroform) (DMF)
SolventChloroformDMF
ReagentPOCl₃ + DMFPOCl₃
Reaction Time8 hours5 hours
PurificationSilica chromatographySlow evaporation

Q. How is the purity and structural integrity of this compound characterized?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR are used to confirm substituent positions and aromaticity. For example, the aldehyde proton typically appears as a singlet near δ 10 ppm .
  • Infrared Spectroscopy (IR): A strong absorption band ~1700 cm1^{-1} confirms the aldehyde group .
  • X-ray Crystallography: Resolves molecular geometry and intermolecular interactions (e.g., hydrogen bonding in crystal packing) .
  • Chromatography: TLC and HPLC monitor reaction progress and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce by-products?

Methodological Answer:

  • Solvent Optimization: Replace chloroform with DMF to enhance reagent solubility and reduce side reactions (e.g., hydrolysis of POCl₃) .
  • Catalyst Screening: Test Lewis acids (e.g., ZnCl₂) to accelerate formylation.
  • Temperature Gradients: Gradual warming (e.g., 25°C → 80°C) minimizes thermal degradation .
  • In Situ Monitoring: Use TLC or HPLC to terminate reactions at optimal conversion .

Q. What strategies resolve contradictions in reported spectroscopic data for structurally similar compounds?

Methodological Answer:

  • Cross-Validation: Compare NMR data with structurally analogous compounds (e.g., 2-(4-chlorophenyl) derivatives) to identify shifts influenced by iodine’s electron-withdrawing effects .
  • Computational Modeling: Density Functional Theory (DFT) predicts 1^1H NMR chemical shifts, aiding peak assignment in complex spectra .
  • Crystallographic Alignment: Overlay X-ray structures to verify substituent positioning and rule out tautomerism .

Q. How do halogen substituents (Cl, I) affect electronic properties and reactivity?

Methodological Answer:

  • Electronic Effects:
  • Chlorine (σp_p = +0.23) withdraws electron density, stabilizing the imidazo[1,2-a]pyridine core.
  • Iodine (σp_p = +0.18) provides steric bulk and polarizability, influencing π-π stacking in crystal structures .
    • Reactivity Implications:
  • Iodine facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) for functionalization at the 2-position .
  • Chlorine enhances electrophilicity at the 3-carbaldehyde group, enabling nucleophilic additions .

Data Contradiction Analysis

  • Synthetic Yield Discrepancies: reports 70–80% yields using chloroform, while achieves >90% in DMF. This suggests solvent polarity and coordination to POCl₃ influence intermediate stability .
  • Melting Point Variability: Differences in reported melting points (e.g., 206–207°C vs. 202–203°C in similar compounds) may arise from polymorphism or impurities, necessitating recrystallization in ethyl acetate/petroleum ether .

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